molecular formula C18H23N3OS B4355408 5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE

5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE

Cat. No.: B4355408
M. Wt: 329.5 g/mol
InChI Key: WOSTUYMVTYZGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-piperazine, which is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form 4-aniline. The final step involves reacting this intermediate with n-chloro acetyl aryl amine in the presence of anhydrous potassium carbonate to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Amino-5-(2-thienyl)phenyl]-N′-[2-(4-methyl-1-piperazinyl)ethyl]terephthalamide
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and piperazine moiety are particularly noteworthy, as they contribute to its potential biological activity and versatility in chemical synthesis .

Properties

IUPAC Name

5-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-3-17-12-14(13-23-17)18(22)19-15-4-6-16(7-5-15)21-10-8-20(2)9-11-21/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSTUYMVTYZGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-ETHYL-N-[4-(4-METHYLPIPERAZINO)PHENYL]-3-THIOPHENECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.